(E)-4,4-Dimethyl-2-pentene

Thermodynamics Stereochemistry Computational Chemistry

(E)-4,4-Dimethyl-2-pentene (CAS 690-08-4), also known as trans-4,4-dimethyl-2-pentene or trans-1,1,1-trimethyl-2-butene, is a specific stereoisomer of a C7 alkene characterized by a sterically hindered, internal trans-configured double bond. This configuration imparts distinct physical properties and thermodynamic stability compared to its cis isomer and other positional isomers.

Molecular Formula C7H14
Molecular Weight 98.19 g/mol
CAS No. 690-08-4
Cat. No. B166808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4,4-Dimethyl-2-pentene
CAS690-08-4
Synonymstrans-4,4-Dimethyl-2-pentene
Molecular FormulaC7H14
Molecular Weight98.19 g/mol
Structural Identifiers
SMILESCC=CC(C)(C)C
InChIInChI=1S/C7H14/c1-5-6-7(2,3)4/h5-6H,1-4H3/b6-5+
InChIKeyBIDIHFPLDRSAMB-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-4,4-Dimethyl-2-pentene (CAS 690-08-4): A Defined Trans-Alkene for Stereochemically Sensitive Synthesis and Property Benchmarking


(E)-4,4-Dimethyl-2-pentene (CAS 690-08-4), also known as trans-4,4-dimethyl-2-pentene or trans-1,1,1-trimethyl-2-butene, is a specific stereoisomer of a C7 alkene characterized by a sterically hindered, internal trans-configured double bond [1]. This configuration imparts distinct physical properties and thermodynamic stability compared to its cis isomer and other positional isomers [2]. As a pure stereochemical entity, it serves as a critical intermediate and model substrate in organic synthesis, enabling precise control in stereoselective reactions and providing a well-defined comparator for mechanistic studies involving steric and electronic effects [3].

Stereochemical control Defined trans-alkene for stereoselective synthesis and mechanistic studies
Model substrate Well-characterized steric and electronic effects for computational and catalytic studies
Isomer-specific property Configurational stability and distinct physical properties vs. generic mixtures

Critical Procurement Distinctions: Why the (E)-Isomer of 4,4-Dimethyl-2-pentene Cannot Be Interchanged


Procurement of a generic '4,4-dimethyl-2-pentene' or a less-defined isomeric mixture is insufficient for rigorous scientific or industrial applications. The (E)- and (Z)-stereoisomers exhibit quantifiably different thermodynamic stabilities, as evidenced by a 16.2 kJ/mol difference in their heats of hydrogenation, and distinct physical properties such as density and boiling point [1]. These differences directly impact reaction outcomes in stereoselective syntheses and physical process design. Furthermore, positional isomers like 4,4-dimethyl-1-pentene demonstrate significantly different reactivity profiles with atmospheric oxidants, underscoring the need for precise specification [2].

Target (E)-isomer
Generic or (Z)-isomer
Risk context
Defined trans-configuration
Undefined isomeric mixture or cis form
Thermodynamic stability and reactivity may shift significantly
Predictable oxidation kinetics
Positional isomer (1-pentene)
OH radical reaction rate differs, altering environmental fate models

Quantitative Differentiation of (E)-4,4-Dimethyl-2-pentene (CAS 690-08-4) Against Key Analogs


Thermodynamic Stability Advantage: Lower Heat of Hydrogenation vs. (Z)-Isomer and 1-Pentene

The (E)-isomer is thermodynamically more stable than its (Z)-counterpart, as quantified by a 16.2 kJ/mol lower heat of hydrogenation. This stability is also greater than that of the terminal alkene 1-pentene. [1]

Thermodynamic stability
Head-to-head
ΔΔrH° = 16.2 kJ/mol lower (more stable) vs (Z)-isomer
Reported thermodynamic stability comparison
Liquid phase, 298 K; supports stereochemical assignment
Thermodynamics Stereochemistry Computational Chemistry

Altered Reactivity with Atmospheric Oxidants: Distinct OH Radical Rate Constant vs. 4,4-Dimethyl-1-pentene

The rate constant for the reaction with hydroxyl (OH) radicals, a key determinant of atmospheric lifetime and environmental fate, is significantly lower for the trans-2-pentene isomer compared to the 1-pentene isomer. [1]

Oxidation kinetics
Cross-study comparable
kOH = 5.59 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (approx. 13% lower than 1-pentene isomer)
Reported oxidation kinetics context
298 K, 1 atm; informs environmental fate modeling
Atmospheric Chemistry Reaction Kinetics Environmental Fate

Measurable Differences in Physical Properties: Density and Enthalpy of Vaporization vs. (Z)-Isomer

The (E)- and (Z)-stereoisomers of 4,4-dimethyl-2-pentene exhibit distinct physical properties that are critical for separation, formulation, and material handling. The (E)-isomer has a higher density and a lower enthalpy of vaporization. [1][2]

Physical properties
Head-to-head
Density 0.712 g/cm³ (1.7% higher than (Z)-isomer); ΔvapH 30.5 kJ/mol
Reported physical property context
Standard conditions; enables QC and process design
Physical Chemistry Process Engineering Quality Control

Optimal Application Scenarios for (E)-4,4-Dimethyl-2-pentene Based on Verified Differentiation


As a Defined Model Substrate in Stereochemical and Mechanistic Studies

Due to its well-characterized and significantly lower heat of hydrogenation compared to its (Z)-isomer [1], (E)-4,4-dimethyl-2-pentene is an ideal model compound for investigating the stereoelectronic effects of steric hindrance on alkene reactivity. It provides a clear, quantifiable baseline for computational chemistry validation and for studies on catalytic hydrogenation, isomerization, and stereoselective additions.

For Environmental Fate and Atmospheric Chemistry Modeling Requiring Isomer-Specific Data

The compound's unique OH radical reaction rate constant of 5.59 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [2] makes it a necessary reference standard for atmospheric chemistry research. This data is crucial for constructing accurate kinetic models of VOC degradation, where using data from a structural analog would introduce significant error.

As a High-Purity Intermediate for Stereospecific Organic Synthesis

The ability to procure this compound as a distinct stereochemical entity (e.g., 98% purity as offered by some vendors) is essential for syntheses where the final product's stereochemistry is dependent on the starting material's configuration. The physical property differences from the (Z)-isomer [3] also provide a straightforward means of verifying isomeric purity upon receipt.

Application
Selection Property
Validation Focus
Stereoelectronic mechanistic studies
Defined trans-alkene configuration
Thermodynamic stability and steric effects
Atmospheric oxidation modeling
Isomer-specific OH reactivity
Kinetic model accuracy with positional isomers
Stereoretentive synthesis workflows
Configuration-dependent physical properties
Isomeric purity verification upon receipt

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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